Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate
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Overview
Description
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate is a complex organic compound that features a tetrahydropyran ring fused to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate typically involves the formation of the tetrahydropyran ring followed by its attachment to the indazole core. One common method involves the use of platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of lanthanide triflates as catalysts in room temperature ionic liquids has been reported to give good yields of tetrahydropyran derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester
Uniqueness
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydropyran ring fused to the indazole core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
methyl 1-(oxan-2-yl)indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-14(17)10-5-6-12-11(8-10)9-15-16(12)13-4-2-3-7-19-13/h5-6,8-9,13H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRZFSGFZMWMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(N=C2)C3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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